4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a thiophene moiety and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(chloromethyl)-1,3,5-triazine with thiophene-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Scientific Research Applications
4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methyl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(phenyl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and material science.
Properties
Molecular Formula |
C8H7ClN4S |
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Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-7-11-6(12-8(10)13-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H2,10,11,12,13) |
InChI Key |
ZRCSLWBGMWGJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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